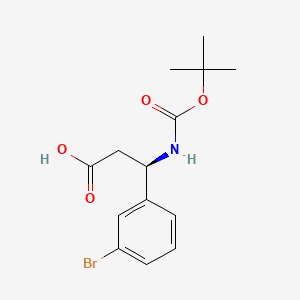

(R)-N-Boc-3-Bromo-beta-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRIGRZLZNTLR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375872 | |

| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-16-3 | |

| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-Boc-3-Bromo-beta-phenylalanine: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids offers a powerful strategy to modulate the pharmacological properties of bioactive molecules. (R)-N-Boc-3-Bromo-beta-phenylalanine, a chiral building block, stands out as a particularly valuable asset. Its structure, which combines a beta-amino acid backbone, a bromine-substituted phenyl ring, and a Boc-protecting group, provides a unique combination of steric and electronic features. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, and applications, providing researchers with the foundational knowledge to effectively utilize this versatile compound in their research and development endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is chemically known as (3R)-3-(3-bromophenyl)-3-[((tert-butoxy)carbonyl)amino]propanoic acid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 501015-16-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1] |

| Molecular Weight | 344.20 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed and preserved, often refrigerated. | [3] |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound typically involves a multi-step process, starting from a readily available chiral precursor. One common strategy is the homologation of the corresponding α-amino acid, L-phenylalanine.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of a β-Amino Acid

While a specific protocol for the entire synthesis from L-phenylalanine is proprietary to various manufacturers, a general and widely applicable method for the N-Boc protection of a β-amino acid is as follows. This step is crucial for subsequent applications in peptide synthesis.

Materials:

-

3-Bromo-beta-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3-bromo-beta-phenylalanine in a mixture of 1,4-dioxane and a 1N NaOH solution in a round-bottom flask. Stir the mixture vigorously for 15-20 minutes in an ice bath.[4]

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution dropwise.[4]

-

Allow the reaction mixture to stir overnight at room temperature.

-

Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of a 2N potassium bisulfate solution.[4]

-

Concentrate the mixture using a rotary evaporator.

-

Extract the product from the concentrated mixture three times with ethyl acetate.

-

Wash the combined organic extracts with brine, and then dry over anhydrous sodium sulfate.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.

Purification

The crude product is typically purified using silica gel column chromatography. A mobile phase of methanol in chloroform (e.g., a 2-5% gradient) is often effective for separating the desired product from any remaining starting material and byproducts.[4] The purity of the collected fractions can be monitored by thin-layer chromatography (TLC).[4]

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methylene protons adjacent to the chiral center, the methine proton at the chiral center, and the aromatic protons on the bromophenyl ring. The aromatic region would likely show complex splitting patterns due to the bromine substitution.

-

¹³C NMR: The carbon spectrum would display signals for the carbons of the tert-butyl group, the carbonyl carbon of the Boc group, the aliphatic carbons of the amino acid backbone, and the carbons of the brominated aromatic ring. The carbon directly attached to the bromine atom would be expected to have a chemical shift influenced by the halogen.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by its three key functional components:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under a wide range of conditions, including basic and nucleophilic environments.[5] Its primary role is to protect the amino group from unwanted reactions during peptide synthesis.[5] The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.[6]

-

The Carboxylic Acid: The carboxylic acid moiety can be activated for peptide bond formation using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBT).[4]

-

The Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of substituents at this position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Peptide Science

The unique structural features of this compound make it a valuable tool in several areas of research:

-

Peptide and Peptidomimetic Synthesis: As a beta-amino acid, its incorporation into peptide chains can induce novel secondary structures and increase resistance to enzymatic degradation compared to peptides composed solely of α-amino acids.[7] The D-configuration and the bulky bromophenyl side chain can be used to fine-tune the conformation and binding affinity of peptides to their biological targets.

-

Scaffold for Combinatorial Chemistry: The bromophenyl group serves as an anchor point for the synthesis of compound libraries. By performing various cross-coupling reactions, a diverse range of functionalities can be introduced, which is a powerful strategy in the hit-to-lead optimization phase of drug discovery.

-

Development of Novel Therapeutics: Halogenated phenylalanine derivatives are being investigated for a range of therapeutic applications. The introduction of a bromine atom can alter the electronic properties of the molecule, potentially enhancing its biological activity or modifying its pharmacokinetic profile.[7]

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is typically supplied as a solid and should be stored in a tightly sealed container, often under refrigerated conditions, to ensure its long-term stability. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable chiral building block for chemical and pharmaceutical research. Its unique combination of a beta-amino acid scaffold, a functionalizable bromophenyl ring, and a stable yet readily cleavable Boc protecting group provides chemists with a powerful tool for the synthesis of novel peptides, peptidomimetics, and small molecule drug candidates. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of the next generation of therapeutic agents.

References

- 1. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]

- 2. This compound | 501015-16-3 [amp.chemicalbook.com]

- 3. This compound, CasNo.501015-16-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

(R)-N-Boc-3-Bromo-beta-phenylalanine molecular weight and formula

An In-depth Technical Guide to (R)-N-Boc-3-Bromo-beta-phenylalanine: A Cornerstone for Advanced Peptide and Medicinal Chemistry

Introduction

This compound is a non-canonical, protected amino acid that has emerged as a pivotal building block for researchers and scientists in the field of drug development and medicinal chemistry. Unlike its alpha-amino acid counterparts that form the primary structure of natural proteins, this beta-amino acid derivative offers unique conformational properties, enhanced stability, and a strategic functional handle for chemical modification. The presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise incorporation into complex molecular architectures, while the bromine atom on the phenyl ring serves as a versatile point for synthetic diversification. This guide provides a comprehensive overview of its core properties, the scientific rationale behind its use, validated experimental workflows, and its applications in modern research.

Core Molecular Profile

A precise understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2][3] |

| Molecular Weight | 344.20 g/mol | [1][2][3] |

| IUPAC Name | (3R)-3-(3-bromophenyl)-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [1] |

| CAS Number | 501015-16-3 | [1][4] |

| Synonyms | (R)-3-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid; Boc-(R)-3-Amino-3-(3-bromo-phenyl)-propionic acid | [1] |

| InChI Key | UTYRIGRZLZNTLR-LLVKDONJSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [1][2][3][4] |

| Purity | Typically ≥97% | [1][2][3] |

| Solubility | Slightly soluble in water | [5] |

| Storage Conditions | Store at 0-8 °C, sealed and preserved | [2][4] |

| Stability | Stable under recommended storage conditions; incompatible with strong oxidizing agents | [5] |

The Strategic Rationale for Use: A Chemist's Perspective

The utility of this compound is not accidental; it is a result of its deliberate chemical design. Each component of the molecule serves a distinct and critical purpose in synthetic chemistry.

The N-Boc Protecting Group: Ensuring Synthetic Control

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Its function is to temporarily "mask" the reactivity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.

-

Expertise & Experience: The choice of the Boc group is strategic. It is stable under a wide range of reaction conditions, including those used for peptide bond formation (coupling), but can be removed cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection without compromising other sensitive functional groups in the molecule. This selective reactivity is the foundation of modern stepwise synthesis, such as Solid-Phase Peptide Synthesis (SPPS).

Caption: The Boc protection and deprotection cycle.

The 3-Bromo-phenyl Side Chain: A Gateway for Diversification

The bromine atom on the phenyl ring is a key feature that elevates this molecule beyond a simple structural unit. It acts as a versatile chemical handle, enabling a wide array of post-synthetic modifications.

-

Expertise & Experience: The bromo-substituent is an ideal precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows chemists to introduce new carbon-carbon or carbon-heteroatom bonds at a specific position, which is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the side chain, researchers can probe how molecular structure affects biological activity, leading to the optimization of drug candidates.[3]

-

Bioconjugation: The reactive nature of the bromine atom facilitates the attachment of fluorescent dyes, imaging agents, or other bioactive molecules to peptides or proteins.[2]

-

Enhanced Biological Activity: The incorporation of bromine can itself enhance the potency or alter the pharmacological profile of the final compound.[2]

-

Foundational Synthetic Methodologies

The primary application of this compound is its incorporation into larger molecules. Below are representative protocols and workflows that illustrate its use.

Protocol 3.1: A Validated Method for N-Boc Protection

While users typically purchase this compound with the Boc group already attached, understanding its synthesis is fundamental. The following protocol is a highly reliable and widely cited method for the N-Boc protection of amino acids, adapted from Organic Syntheses.

-

Trustworthiness: This procedure is self-validating due to its high yields, use of stable and commercially available reagents, and straightforward purification steps. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting amino acid (e.g., 3-Bromo-beta-phenylalanine) in a 1:1 mixture of aqueous triethylamine and a suitable organic solvent like dioxane.[6]

-

Reagent Addition: Add 1.1 equivalents of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) to the stirred solution.[6]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amino acid (which is ninhydrin-positive) by TLC. The reaction is typically complete within 3-5 hours.[6]

-

Aqueous Workup: Dilute the reaction mixture with water and perform several extractions with a non-polar solvent like ethyl ether to remove the unreacted BOC-ON and byproducts.[6]

-

Acidification & Isolation: Carefully acidify the aqueous layer to a pH of ~2.5 with cold hydrochloric acid. This will cause the Boc-protected amino acid product to precipitate as an oil or solid.[6]

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The final product can be crystallized from a solvent system like hexane to yield a pure, white solid.[6]

Workflow 3.2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis and the primary context in which this compound is used.[3] The workflow involves the stepwise addition of amino acids to a growing chain anchored to a solid polymer resin.

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

The unique structural and chemical features of this compound make it a valuable tool in several research areas:

-

Peptide Synthesis: It serves as a fundamental building block for creating novel peptides with tailored properties. Beta-amino acids, when incorporated into peptide backbones, can induce unique helical or turn structures and often confer resistance to enzymatic degradation, enhancing their therapeutic potential.[2]

-

Drug Development: In pharmaceutical research, it is used to synthesize new drug candidates. The bromo-phenylalanine moiety is a feature in molecules designed for cancer therapy and the treatment of neurological disorders.[2][3][7]

-

Anticancer Agents: Researchers can modify the phenylalanine structure to enhance bioactivity and selectivity against cancer cells. For example, it has been used in the synthesis of inhibitors targeting pathways involved in tumor growth and resistance.[2][3]

-

Antiviral Compounds: The synthesis of various beta-phenylalanine derivatives has been explored for the development of agents with antiviral properties.[7]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its carefully designed structure, featuring a conformationally distinct beta-amino acid backbone, a reliable Boc protecting group, and a versatile brominated side chain, provides researchers with a powerful platform for constructing complex molecules. From fundamental peptide synthesis to the development of next-generation therapeutics for cancer and neurological diseases, this compound provides the precision, control, and flexibility required to push the boundaries of medicinal chemistry.

References

- 1. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 5. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-N-Boc-3-Bromo-beta-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-N-Boc-3-Bromo-beta-phenylalanine is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino acid backbone, a bromine-substituted phenyl ring, and an N-terminal Boc protecting group, offers a unique combination of functionalities for the synthesis of novel peptides, peptidomimetics, and other complex organic molecules. This guide provides a comprehensive overview of a rational and efficient synthesis route for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodology emphasizes stereochemical control and practical applicability in a research and development setting.

Introduction: The Significance of this compound

β-Amino acids are non-proteinogenic amino acids that have garnered substantial attention in pharmaceutical research due to their unique structural and biological properties.[1][2][3] When incorporated into peptides, they can induce stable secondary structures and exhibit enhanced resistance to enzymatic degradation compared to their α-amino acid counterparts.[1][4] The presence of a bromine atom on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to increased biological activity. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, offering robust protection of the amino group under a wide range of reaction conditions while being readily removable under mild acidic conditions.[5][6]

Consequently, this compound serves as a valuable precursor for the synthesis of innovative therapeutic agents, including enzyme inhibitors, receptor ligands, and novel peptide-based drugs.

Strategic Approach to the Synthesis

The synthesis of this compound requires careful consideration of three key transformations:

-

Enantioselective formation of the β-amino acid scaffold: Achieving the desired (R)-stereochemistry at the β-position is paramount.

-

Bromination of the aromatic ring: The introduction of a bromine atom at the 3-position of the phenyl ring.

-

N-Boc protection: The protection of the amino group to facilitate further synthetic manipulations.

The optimal sequence of these steps is crucial for an efficient and high-yielding synthesis. A logical and effective strategy involves the following sequence:

-

Asymmetric Conjugate Addition: This step establishes the chiral center with the desired (R)-configuration.

-

N-Boc Protection: Protection of the newly introduced amino group.

-

Electrophilic Bromination: Introduction of the bromine atom onto the aromatic ring.

This sequence is advantageous as it introduces the chiral center early in the synthesis and protects the sensitive amino group before the potentially harsh conditions of electrophilic bromination.

Detailed Synthetic Pathway

The proposed synthesis route is a three-step process starting from commercially available 3-bromocinnamic acid.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

The key to establishing the desired (R)-stereochemistry is a rhodium-catalyzed asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9] In this proposed route, we will utilize an alternative and efficient approach starting from 3-bromocinnamic acid.

Causality behind Experimental Choices:

-

Starting Material: 3-Bromocinnamic acid is a commercially available and relatively inexpensive starting material that already contains the desired bromine substituent at the 3-position of the phenyl ring.

-

Chiral Catalyst: A chiral rhodium catalyst, such as one derived from Rh(acac)(CO)2 and a chiral phosphine ligand (e.g., (R)-BINAP), is employed to control the stereochemistry of the amine addition.[7] The choice of the (R)-ligand will preferentially lead to the formation of the (R)-enantiomer of the product.

-

Nitrogen Source: A protected nitrogen source, such as benzophenone imine or a carbamate, is used as the nucleophile. The subsequent deprotection reveals the free amine.

Experimental Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Rh(acac)(CO)2 (1 mol%) and (R)-BINAP (1.1 mol%) in a suitable anhydrous solvent (e.g., toluene or THF). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flask, dissolve 3-bromocinnamic acid (1.0 eq) and the nitrogen nucleophile (e.g., benzophenone imine, 1.2 eq) in the same anhydrous solvent.

-

Conjugate Addition: Add the catalyst solution to the solution of the starting materials at room temperature. Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Deprotection: Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl). The product is extracted with an organic solvent (e.g., ethyl acetate). The protecting group on the nitrogen is then removed under appropriate conditions (e.g., hydrolysis for the benzophenone imine) to yield (R)-3-amino-3-(3-bromophenyl)propanoic acid.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically enriched β-amino acid.

| Parameter | Value | Reference |

| Catalyst Loading | 1-2 mol% | [7] |

| Ligand | (R)-BINAP | [7] |

| Solvent | Toluene or THF | |

| Temperature | Room Temperature | |

| Typical Yield | 80-95% | [7] |

| Enantiomeric Excess | >90% ee | [7] |

Table 1: Typical Reaction Parameters for Rhodium-Catalyzed Asymmetric Conjugate Addition.

Step 2: N-Boc Protection

With the chiral β-amino acid in hand, the next step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[5][10][11]

Causality behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate ((Boc)2O) is the most common and efficient reagent for the introduction of the Boc group.[5][11]

-

Base: A mild base, such as sodium hydroxide or triethylamine, is used to deprotonate the amino group, increasing its nucleophilicity towards the (Boc)2O.[5][10]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane or THF) and water is typically used to dissolve both the amino acid and the reagents.[10][12]

Experimental Protocol:

-

Dissolution: Dissolve (R)-3-amino-3-(3-bromophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved. Cool the reaction mixture to 0 °C in an ice bath.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Reagent | (Boc)2O | [5][11] |

| Base | NaOH or Et3N | [5][10] |

| Solvent | Dioxane/Water or THF/Water | [10][12] |

| Temperature | 0 °C to Room Temperature | |

| Typical Yield | >95% | [5][10] |

Table 2: Typical Reaction Parameters for N-Boc Protection.

Figure 2: Simplified mechanism of N-Boc protection.

Alternative Synthetic Strategies

While the proposed route is robust and efficient, other strategies can also be employed for the synthesis of this compound.

Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids.[13][14][15] Enzymes such as transaminases or ammonia lyases can be used to introduce the amino group with high enantioselectivity.[13][15]

-

Transaminases: A suitable β-keto acid precursor could be stereoselectively aminated using a transaminase enzyme to yield the desired (R)-β-amino acid.

-

Ammonia Lyases: Phenylalanine ammonia lyases (PALs) could potentially be engineered to catalyze the addition of ammonia to 3-bromocinnamic acid in an anti-Markovnikov fashion to produce the (R)-enantiomer.

These enzymatic methods often proceed under mild aqueous conditions and can provide very high enantiomeric excess.

Chiral Auxiliary-Based Methods

The use of chiral auxiliaries, such as Evans oxazolidinones, is a classical and reliable method for controlling stereochemistry. In this approach, the achiral starting material is attached to a chiral auxiliary, which directs the subsequent diastereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically pure product.

Characterization and Quality Control

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product and chiral intermediates.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The presented rhodium-catalyzed asymmetric conjugate addition followed by N-Boc protection represents a reliable and efficient strategy for obtaining this valuable chiral building block in high yield and enantiopurity. Alternative enzymatic and chiral auxiliary-based methods also provide viable routes to this important compound. The choice of a particular synthetic strategy will depend on the specific requirements of the research or development project, including scale, cost, and available resources.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]

- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. peptide.com [peptide.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of (R)-N-Boc-3-Bromo-beta-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-3-Bromo-beta-phenylalanine is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structure, featuring a bromine-substituted aromatic ring and a Boc-protected amino group, makes it a versatile precursor for the synthesis of peptidomimetics, constrained amino acids, and other complex molecular architectures. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the Boc (tert-butyloxycarbonyl) group offers robust protection of the amine that can be readily removed under acidic conditions.

Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles of data interpretation and detailed experimental protocols are provided to assist researchers in their analytical endeavors.

Molecular Structure and Analytical Workflow

The structural features of this compound dictate its spectral properties. The following diagram illustrates the molecular structure and the general workflow for its characterization.

Caption: Molecular Structure of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of the enantiomer, (S)-N-Boc-3-bromophenylalanine, is provided as a representative example, as enantiomers are indistinguishable by NMR spectroscopy in an achiral solvent.[1]

Interpretation:

-

Boc Group: A sharp singlet peak integrating to 9 protons is expected around 1.40 ppm . This is a characteristic signal for the tert-butyl group of the Boc protecting group.

-

Aliphatic Protons (β- and α-CH₂): The diastereotopic methylene protons of the beta-phenylalanine backbone will appear as a multiplet, typically in the range of 2.80-3.20 ppm . The α-proton, adjacent to the nitrogen, will likely be a multiplet around 4.30-4.50 ppm .

-

Amide Proton (NH): A broad singlet or doublet (due to coupling with the α-proton) is expected for the amide proton, typically between 5.00-5.50 ppm . The chemical shift and appearance of this peak can be highly dependent on solvent, concentration, and temperature.

-

Aromatic Protons: The four protons on the 3-bromophenyl ring will resonate in the aromatic region, between 7.00-7.50 ppm . Due to the meta-substitution pattern, a complex multiplet is expected. The proton ortho to the bromine atom (C2-H) will likely be a singlet or a narrow triplet, while the other protons will show ortho and meta couplings.[2]

-

Carboxylic Acid Proton (OH): The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm , and its signal may be broad or exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Interpretation:

-

Boc Group: Three signals are expected for the Boc group: the quaternary carbon at approximately 80 ppm , the three equivalent methyl carbons around 28 ppm , and the carbonyl carbon at about 155 ppm .

-

Aliphatic Carbons: The β-carbon (CH₂) is expected around 38-42 ppm , and the α-carbon (CH) will be in the range of 50-55 ppm .

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted to a lower field, around 122 ppm . The other aromatic carbons will appear in the range of 125-140 ppm . The ipso-carbon (attached to the beta-alanine backbone) is expected around 140 ppm .

-

Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid will resonate at approximately 175 ppm .

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 400 MHz spectrometer, 16 scans, and a 1-second relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans) with a longer relaxation delay (e.g., 2 seconds).

-

-

Data Processing:

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The ATR (Attenuated Total Reflectance) method is particularly convenient for solid powder samples.

Expected IR Spectrum: Based on the spectrum of N-Boc-D-phenylalanine, the following characteristic absorption bands are expected.[7][8]

Interpretation:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.

-

N-H Stretch (Amide): A peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the Boc-protected amine.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic and aromatic groups.

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹ , and the urethane C=O of the Boc group will be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹ .

-

N-H Bend (Amide II): A band around 1500-1530 cm⁻¹ is characteristic of the N-H bending vibration of the secondary amide.

-

C-O Stretches: Strong bands in the region of 1150-1250 cm⁻¹ are due to the C-O stretching vibrations of the carboxylic acid and the Boc group.

-

C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically between 500-600 cm⁻¹ , can be attributed to the C-Br stretching vibration.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.[11]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and compare them to the expected values.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like amino acid derivatives. It provides information about the molecular weight and can offer structural insights through fragmentation analysis.

Expected Mass Spectrum:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 344.0/346.0, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 342.0/344.0.

-

Characteristic Fragments: The Boc group is known to be labile in the mass spectrometer. Common fragmentation pathways include:

-

Loss of isobutylene: A fragment ion corresponding to [M+H - 56]⁺ (loss of C₄H₈) is frequently observed.

-

Loss of the entire Boc group: A fragment corresponding to [M+H - 100]⁺ (loss of C₅H₉O₂) is also a common and diagnostic fragmentation pathway.

-

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Ensure the sample is fully dissolved and free of particulates.

-

-

Instrument Setup:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 100-500).

-

If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the m/z of the molecular ion and compare it to the calculated exact mass of the protonated/deprotonated molecule.

-

Analyze the fragmentation pattern to confirm the presence of the Boc group and other structural features.

-

Summary of Spectral Data

| Technique | Feature | Expected Value/Range |

| ¹H NMR | Boc group (t-butyl) | ~1.40 ppm (s, 9H) |

| Aliphatic CH₂, CH | 2.80-3.20 ppm (m), 4.30-4.50 ppm (m) | |

| Amide NH | 5.00-5.50 ppm (br s or d) | |

| Aromatic CH | 7.00-7.50 ppm (m, 4H) | |

| Carboxylic Acid OH | >10 ppm (br s) | |

| ¹³C NMR | Boc group (C(CH₃)₃, C(CH₃)₃, C=O) | ~80 ppm, ~28 ppm, ~155 ppm |

| Aliphatic CH₂, CH | 38-42 ppm, 50-55 ppm | |

| Aromatic C-Br, C-H, C-ipso | ~122 ppm, 125-140 ppm | |

| Carboxylic Acid C=O | ~175 ppm | |

| IR | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (amide) | 3300-3400 cm⁻¹ | |

| C=O stretch (acid) | 1700-1725 cm⁻¹ | |

| C=O stretch (Boc) | 1680-1700 cm⁻¹ | |

| N-H bend (amide II) | 1500-1530 cm⁻¹ | |

| MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z 344.0/346.0 (1:1 ratio) |

| Fragment [M+H - 56]⁺ | m/z 288.0/290.0 | |

| Fragment [M+H - 100]⁺ | m/z 244.0/246.0 |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive analytical toolkit for the unambiguous identification and characterization of this compound. This guide outlines the expected spectral features and provides detailed protocols to aid researchers in obtaining and interpreting high-quality data. By understanding the correlation between the molecular structure and its spectroscopic signatures, scientists can confidently verify the integrity of this important synthetic building block, ensuring the success of their research and development endeavors.

References

- 1. (S)-N-Boc-3-Bromophenylalanine(82278-73-7) 1H NMR [m.chemicalbook.com]

- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 3. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]

- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-3-bromo-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. N-Boc-3-bromo-D-phenylalanine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound | 501015-16-3 [amp.chemicalbook.com]

Chemical stability and storage conditions for N-Boc-protected amino acids

An In-Depth Technical Guide to the Chemical Stability and Storage of N-Boc-Protected Amino Acids

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. N-tert-butoxycarbonyl (Boc) protected amino acids are foundational reagents in peptide synthesis and complex molecule construction.[1][] Their perceived stability can often lead to improper handling and storage, introducing cryptic variables that compromise experimental outcomes. This guide provides a detailed examination of the chemical principles governing the stability of N-Boc-amino acids, outlines field-proven storage and handling protocols, and details methodologies for verifying their purity and integrity over time.

The Chemistry of the Boc Group: A Duality of Stability and Lability

The utility of the tert-butyloxycarbonyl (Boc) group is rooted in its unique chemical nature. It is exceptionally stable under a wide range of conditions, including exposure to bases and nucleophiles, yet can be readily and selectively removed under mild acidic conditions.[1][3] This orthogonality is crucial for complex, multi-step synthetic strategies.[3]

Inherent Stability: The Boc group's resistance to basic and nucleophilic conditions is attributed to the steric hindrance provided by the bulky tert-butyl group and the electron-donating nature of the carbamate, which reduces the electrophilicity of the carbonyl carbon.[1] It is also stable to catalytic hydrogenolysis, which allows for the selective removal of other protecting groups like benzyl carbamates (Cbz).[][4]

Controlled Lability: The defining characteristic of the Boc group is its cleavage under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][5] The deprotection mechanism is initiated by protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate. This process generates the free amine, carbon dioxide, and a stable tertiary carbocation (tert-butyl cation).

Caption: Acid-catalyzed deprotection of an N-Boc-amino acid.

This formation of the reactive tert-butyl cation is a critical point of consideration. In the presence of nucleophilic side chains (e.g., in Tryptophan or Methionine), this cation can cause unwanted alkylation. Therefore, "scavengers" like anisole or thioanisole are often included in deprotection cocktails to trap the cation and prevent side reactions.[5]

Degradation Pathways: What Can Go Wrong?

While generally stable, N-Boc-amino acids are not inert. Several degradation pathways can compromise their purity, leading to failed reactions and impure products.

2.1. Premature Deprotection (Acidic Exposure) The most common degradation pathway is the inadvertent, slow removal of the Boc group. This is primarily caused by exposure to acidic conditions.

-

Causality: The Boc group is designed to be acid-labile.[5] Exposure to even weak or ambient acidic contaminants can initiate the deprotection cascade over time. Sources of acidity can include acidic vapors in the laboratory atmosphere (e.g., from HCl or TFA bottles), or residual acid on glassware or spatulas.

-

Consequence: The presence of the resulting free amino acid can lead to unintended side reactions, such as dipeptide formation, during subsequent coupling steps.

2.2. Moisture-Induced Hydrolysis Although more resistant to hydrolysis than other protecting groups, prolonged exposure to moisture, especially at elevated temperatures, can lead to degradation.

-

Causality: Water can act as a weak acid and, over long periods, facilitate the slow hydrolysis of the carbamate bond. This process is often accelerated by temperature fluctuations that can lead to condensation within the storage container.

-

Consequence: This leads to the formation of the free amino acid and tert-butanol, reducing the potency and purity of the starting material.

2.3. Side-Chain Specific Degradation Certain amino acid side chains are susceptible to specific degradation pathways that are independent of the N-terminal protecting group.

-

Oxidation: Amino acids like Methionine, Cysteine, and Tryptophan are prone to oxidation. Storing these derivatives under an inert atmosphere (e.g., Argon or Nitrogen) is a critical preventative measure.

-

Glutamine and Asparagine: The side-chain amides of Gln and Asn can undergo dehydration to form nitriles or hydrolysis to the corresponding carboxylic acids (Glu and Asp) under certain conditions.

Recommended Storage and Handling Protocols

A proactive and scientifically grounded storage strategy is essential to preserve the integrity of N-Boc-amino acids. The primary goals are to minimize exposure to acid, moisture, heat, and light.

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Temperature | -20°C for long-term storage.[6] 2-8°C for short-term/working stock. | Lower temperatures significantly reduce the rate of all chemical degradation pathways. Freezing (-20°C) is the gold standard for preserving long-term integrity. Avoid repeated freeze-thaw cycles for solutions, which can accelerate degradation.[7] |

| Atmosphere | Store in tightly sealed containers, preferably under an inert gas (Argon or Nitrogen). | This prevents exposure to atmospheric moisture and oxygen.[8] For oxidation-prone amino acids (Met, Cys, Trp), an inert atmosphere is non-negotiable for maintaining purity. |

| Moisture | Store in a desiccated environment. Use containers with high-integrity seals. | Moisture is a key reactant in hydrolytic degradation.[9] When removing a container from cold storage, always allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. |

| Light | Store in amber or opaque containers.[8] | Protects light-sensitive compounds from photolytic degradation. While not all Boc-amino acids are highly light-sensitive, this is a universal best practice in chemical storage. |

| pH | Ensure all handling tools (spatulas, glassware) are clean, dry, and free of acidic residue. | Prevents localized acidic contamination that can initiate premature deprotection.[10] |

Quality Control: Verifying Chemical Integrity

Trust in your starting materials should be validated through routine analytical testing. A multi-tiered approach ensures that any degradation is identified before the material is committed to a critical synthesis.

Caption: A self-validating workflow for assessing Boc-amino acid purity.

4.1. Comparative Analysis of Purity Assessment Techniques

| Technique | Principle | Pros | Cons | Best For |

| Thin-Layer Chromatography (TLC) | Differential partitioning between a solid stationary phase and a liquid mobile phase.[11] | Fast, low cost, good for qualitative screening.[11] | Low resolution, semi-quantitative at best.[11] | Rapid reaction monitoring and quick identity/purity checks. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column based on partitioning.[] | High resolution, highly quantitative, high sensitivity for trace impurities.[11] | High instrument cost, longer run times.[11] | Final purity confirmation, impurity profiling, and quality control.[13] |

| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field. | Provides definitive structural information, can identify unknown impurities. | Lower sensitivity than HPLC for trace impurities, requires more sample. | Structural confirmation and identification of process-related impurities. |

Experimental Protocols

5.1. Protocol: Qualitative Purity Assessment by TLC

This protocol provides a rapid screen for major impurities, such as the deprotected amino acid.

-

Objective: To qualitatively assess the purity of an N-Boc-amino acid.[11]

-

Materials:

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v) is a common starting point.[11]

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the N-Boc-amino acid in methanol. Also prepare a standard of the corresponding free amino acid.

-

Visualization Reagent: Ninhydrin solution (0.2% w/v in ethanol).[11]

-

-

Methodology:

-

Pour the mobile phase into a TLC chamber to a depth of ~0.5 cm and allow it to saturate.

-

Using a capillary tube, spot the N-Boc-amino acid sample and the free amino acid standard onto the baseline of the TLC plate.

-

Place the plate in the chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent front to ascend the plate until it is ~1 cm from the top.

-

Remove the plate, mark the solvent front, and dry thoroughly in a fume hood.

-

Spray the dried plate with the ninhydrin solution.

-

Gently heat the plate with a heat gun. The free amino acid will react with ninhydrin to produce a distinct colored spot.[11]

-

-

Interpretation: A pure sample of N-Boc-amino acid should show a single major spot that is ninhydrin-negative (or very weakly positive). The appearance of a strong ninhydrin-positive spot co-migrating with the free amino acid standard indicates significant degradation.

5.2. Protocol: Quantitative Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides accurate, quantitative data on the purity of the N-Boc-amino acid.

-

Objective: To quantitatively determine the purity of an N-Boc-amino acid and detect related impurities.

-

Instrumentation & Materials:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve the N-Boc-amino acid in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.

-

-

Methodology:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

-

Set the UV detector to an appropriate wavelength (e.g., 220 nm for peptide bonds).[14]

-

Inject a defined volume (e.g., 10 µL) of the sample solution.

-

Run a linear gradient program. A typical gradient might be:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B (re-equilibration)

-

-

Integrate the peaks in the resulting chromatogram.

-

-

Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The deprotected amino acid will typically elute much earlier (as it is more polar) than the Boc-protected parent compound.

References

- 1. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. labdiet.com [labdiet.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of (R)-N-Boc-3-Bromo-beta-phenylalanine in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a pivotal physicochemical parameter in the pharmaceutical sciences.[2][3] It directly influences a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[4] Poor solubility can lead to challenges in absorption and distribution in the body, hindering the development of promising drug candidates.[5] (R)-N-Boc-3-Bromo-beta-phenylalanine, with its protected amino acid structure, presents a unique set of solubility characteristics that warrant careful consideration.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [6] |

| Molecular Weight | 344.20 g/mol | [1][6][7] |

| Appearance | Solid / Off-white solid | [1][6] |

| CAS Number | 501015-16-3 | [6][8] |

The structure of this compound features several key functional groups that dictate its solubility behavior:

-

Aromatic Ring (Phenyl group): This non-polar moiety contributes to the molecule's lipophilicity, suggesting better solubility in non-polar organic solvents.

-

Carboxylic Acid (-COOH): This polar group is capable of hydrogen bonding and can be deprotonated to form a carboxylate salt, which would significantly increase aqueous solubility. The presence of a carboxyl group generally enhances solubility in polar solvents.[9][10]

-

Boc Protecting Group (tert-Butoxycarbonyl): This bulky, non-polar group shields the amine functionality and increases the overall lipophilicity of the molecule, likely decreasing its solubility in polar solvents like water.

-

Bromo Substituent (-Br): The bromine atom adds to the molecular weight and can influence crystal lattice energy, which in turn affects solubility.

Based on these features, a qualitative prediction of solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9][10] This principle suggests that polar compounds will dissolve in polar solvents, and non-polar compounds will dissolve in non-polar solvents.[9][10][11] Given the mix of polar (carboxylic acid) and non-polar (Boc group, phenyl ring) functionalities, this compound is expected to exhibit moderate solubility in a range of solvents with varying polarities. One supplier notes that the related compound, N-Boc-3-bromo-L-phenylalanine, is "slightly soluble in water".[12]

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic compound is governed by a delicate interplay of several factors:

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the intermolecular forces within the solute's crystal lattice and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[11]

-

Polarity: As mentioned, the polarity of both the solute and the solvent is a primary determinant of solubility.[9] The presence of polar functional groups that can engage in hydrogen bonding, such as hydroxyl or carboxyl groups, tends to increase solubility in polar solvents like water and alcohols.[9][10][13]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.[9]

-

pH (for ionizable compounds): this compound contains a carboxylic acid group, making its solubility in aqueous solutions pH-dependent. At a pH above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion. Conversely, in acidic solutions, it will exist in its less soluble neutral form. The formation of an ionic species can significantly increase solubility in aqueous environments.

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the solubility of this compound in various laboratory solvents. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2]

Experimental Workflow

Figure 1. A generalized workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Protocol

Materials and Equipment:

-

This compound

-

A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter (e.g., 0.22 µm PTFE or other compatible material).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or g/L.

-

Data Interpretation and Visualization

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | 0.1 | Low | To be determined |

| Dichloromethane | 3.1 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderate-High | To be determined |

| Acetone | 5.1 | High | To be determined |

| Isopropanol | 3.9 | Moderate-High | To be determined |

| Ethanol | 4.3 | Moderate-High | To be determined |

| Methanol | 5.1 | High | To be determined |

| Acetonitrile | 5.8 | High | To be determined |

| Dimethylformamide (DMF) | 6.4 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |

| Water | 10.2 | Low | To be determined |

The relationship between solvent polarity and the solubility of this compound can be visualized to better understand the underlying trends.

Figure 2. Predicted solubility of this compound in different classes of solvents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While quantitative data is not yet widely published, the methodologies outlined herein provide a robust framework for researchers to generate this critical information. Understanding the solubility profile of this important building block will undoubtedly accelerate its application in the development of novel therapeutics. Future work should focus on generating a comprehensive, publicly available dataset of its solubility in a wide range of solvents at various temperatures and pH values.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]

- 7. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 501015-16-3 [amp.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

The Enduring Cornerstone: An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of chemical biology and drug discovery, enabling the routine construction of peptides. The pioneering methodology, developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary masking of the α-amino group.[1][2] This guide provides a comprehensive technical exploration of Boc-SPPS, delving into its historical context, core chemical principles, detailed experimental protocols, and strategic applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this robust and enduring technique.

Introduction: The Genesis of a Revolution

Prior to the advent of SPPS, peptides were synthesized in solution, a laborious process fraught with challenges in purification and low yields, especially for longer sequences.[1][3] Merrifield's innovation was to anchor the C-terminal amino acid to an insoluble polymer support, allowing for the subsequent sequential addition of protected amino acids.[1][4] This solid-phase approach streamlined the entire process, as excess reagents and byproducts could be simply washed away by filtration, while the growing peptide chain remained securely attached to the resin.[5] The first successful implementation of this revolutionary technique hinged on the use of the acid-labile Boc group for temporary α-amino protection, a strategy that dominated the field for decades and remains highly relevant for specific applications.[4][6]

The Chemistry of Boc-SPPS: A Symphony of Graduated Acid Lability

The success of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy lies in the principle of graduated acid lability.[7][8] This approach employs an orthogonal protection scheme where different classes of protecting groups are removed under distinct acidic conditions.

-

Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group of the incoming amino acids. It is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[9][]

-

"Permanent" Side-Chain Protection: The reactive side chains of amino acids are protected by groups, often benzyl-based (Bzl), that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF), in the final step of the synthesis.[9][11]

This differential stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, without disturbing the side-chain protecting groups or the linkage of the peptide to the resin.[12]

The Boc-SPPS Cycle

The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle consisting of four key steps:

-

Deprotection: Removal of the Nα-Boc group to expose a free amine for the next coupling reaction.

-

Neutralization: Conversion of the resulting ammonium salt to a free amine.

-

Coupling: Formation of the peptide bond with the next incoming Boc-protected amino acid.

-

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis.

The Solid Support: The Anchor of the Synthesis

The choice of the solid support, or resin, is critical as it determines the nature of the C-terminus of the final peptide (acid or amide) and influences the overall success of the synthesis.

-

Merrifield Resin: The classic resin for Boc-SPPS, chloromethylpolystyrene, is used for the synthesis of peptide acids.[13] The first Boc-amino acid is typically attached as a cesium salt to form a benzyl ester linkage.[13]

-

PAM Resin (Phenylacetamidomethyl): This resin also yields peptide acids upon cleavage. The linker provides greater stability to the repetitive TFA treatments compared to the Merrifield resin, reducing premature cleavage of the peptide chain.[13]

-

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used for the synthesis of peptide amides.[13] The MBHA resin offers an optimal balance of stability towards TFA and lability towards HF, making it a popular choice.[13]

Table 1: Common Resins for Boc-SPPS

| Resin Type | C-Terminal Product | Linkage to Peptide | Key Features |

| Merrifield | Acid | Benzyl Ester | The original resin for Boc-SPPS.[13] |

| PAM | Acid | Phenylacetamidomethyl Ester | Increased stability to TFA compared to Merrifield resin.[13] |

| BHA | Amide | Benzhydrylamine Amide | Used for the synthesis of peptide amides.[13] |

| MBHA | Amide | Methylbenzhydrylamine Amide | More stable than BHA resin during TFA deprotection.[13] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for manual Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[8]

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.[7]

-

Drain the solvent by filtration.

The Synthesis Cycle

Step 1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus.

-

To the swollen resin, add a solution of 50% TFA in DCM.[7][13]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7][13]

-

Continue to agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[7][13]

-

When synthesizing peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, it is recommended to add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions from the tert-butyl carbocations formed during Boc cleavage.[7][11]

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[7][13]

Step 2: Neutralization

The N-terminal ammonium trifluoroacetate salt formed during deprotection must be neutralized to the free amine before coupling.

-

Wash the resin with DCM.

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.[7]

-

Drain the neutralization solution.

-

Repeat the neutralization step to ensure complete conversion to the free amine.[7]

-

Wash the resin with DCM to remove excess base and its salt.[7]

Step 3: Amino Acid Coupling

In this step, the next activated Nα-Boc protected amino acid is coupled to the free N-terminal amine.

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.[7][13]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, such as DIEA, to initiate the coupling reaction.[7]

-

Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.[14] A negative result (yellow beads) indicates a complete reaction.

Step 4: Washing

After coupling, the resin must be thoroughly washed to remove unreacted amino acid, coupling reagents, and byproducts.

-

Wash the resin sequentially with DMF, DCM, and IPA.

This four-step cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.

The Challenge of HF

The most common reagent for the final cleavage in Boc-SPPS is anhydrous hydrogen fluoride (HF).[13][15] HF is highly toxic, corrosive, and requires a specialized all-Teflon apparatus.[13][15] The cleavage is typically performed at 0°C for 1 hour.[15]

HF Cleavage Protocol (Low-High HF Method)

The low-high HF method developed by Tam and Merrifield is a two-step procedure that minimizes side reactions.[13]

-

Low HF Step: The peptide-resin is treated with a low concentration of HF in dimethyl sulfide (DMS), which cleaves most side-chain protecting groups via an SN2 mechanism, reducing the formation of damaging carbocations.[13]

-

High HF Step: After evaporation of the HF and DMS, a standard high HF cleavage is performed to remove the more resistant protecting groups and cleave the peptide from the resin.[13]

Cleavage Cocktail

During HF cleavage, scavengers are added to the reaction mixture to trap the reactive carbocations generated from the cleavage of protecting groups, thus preventing side reactions with sensitive amino acid residues.[15][16] A common scavenger is anisole.[13]

Post-Cleavage Workup

-

After the reaction, the HF is carefully removed by evaporation under vacuum.[15]

-

The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[16]

-

The crude peptide is then dissolved in an appropriate aqueous buffer and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Side-Chain Protection in Boc-SPPS